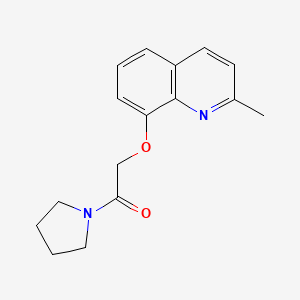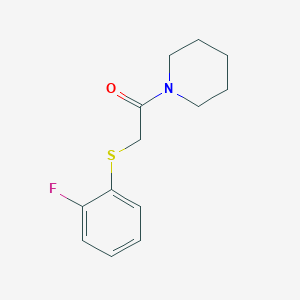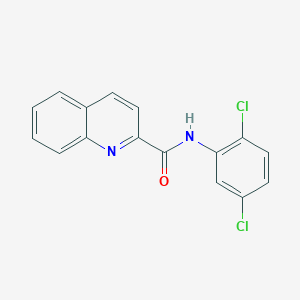
N-(2,5-dichlorophenyl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)quinoline-2-carboxamide, also known as DCQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline carboxamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)quinoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. N-(2,5-dichlorophenyl)quinoline-2-carboxamide has also been found to inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dichlorophenyl)quinoline-2-carboxamide has several advantages for laboratory experiments, including its stability and solubility in various solvents. However, one limitation of N-(2,5-dichlorophenyl)quinoline-2-carboxamide is its relatively low potency compared to other compounds with similar activities. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide may exhibit cytotoxic effects at higher concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(2,5-dichlorophenyl)quinoline-2-carboxamide. One area of interest is the development of more potent analogs of N-(2,5-dichlorophenyl)quinoline-2-carboxamide that exhibit improved activity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the activity of N-(2,5-dichlorophenyl)quinoline-2-carboxamide, which could lead to the identification of new targets for drug discovery. Finally, N-(2,5-dichlorophenyl)quinoline-2-carboxamide could be further evaluated for its potential therapeutic applications in various disease processes, including cancer and inflammatory disorders.
Méthodes De Synthèse
N-(2,5-dichlorophenyl)quinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoic acid with 2-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetyl chloride to yield the final product.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in various disease processes.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-11-6-7-12(18)15(9-11)20-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZMAJYPZWBWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

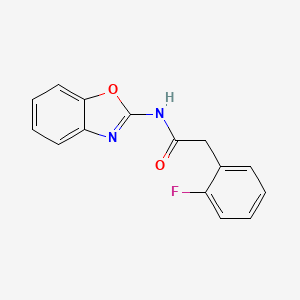

![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
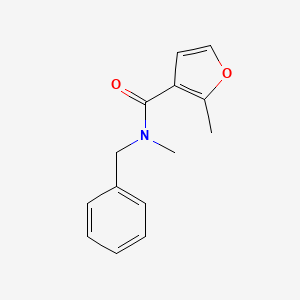
![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
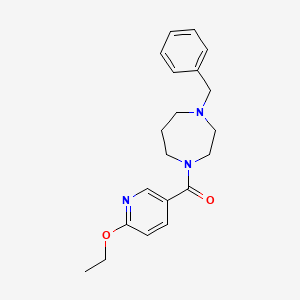

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
